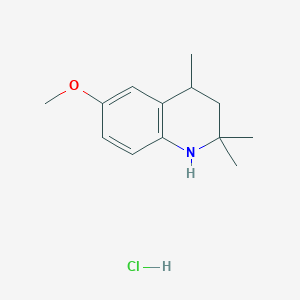

6-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride

Description

6-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride (CAS: 92196-44-6) is a substituted tetrahydroquinoline derivative with a molecular weight of 241.76 . It features a methoxy group at the 6th position and three methyl groups at the 2,2,4 positions of the tetrahydroquinoline scaffold. The compound is of interest in medicinal chemistry due to its structural similarity to bioactive tetrahydroquinoline derivatives, which often exhibit analgesic, antioxidant, or enzyme-inhibitory properties . Its synthesis and applications are documented in pharmacological and catalytic studies .

Properties

IUPAC Name |

6-methoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-9-8-13(2,3)14-12-6-5-10(15-4)7-11(9)12;/h5-7,9,14H,8H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYLEZHUUJKUOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC2=C1C=C(C=C2)OC)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Hydrochloride Salt

The free base tetrahydroquinoline is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as isopropanol. This step improves the compound's stability and crystallinity, facilitating purification and handling.

A typical preparation involves:

- Stirring the aniline and ketone mixture with p-toluenesulfonic acid at 80–100°C for several hours.

- Isolating the crude dihydroquinoline intermediate.

- Subjecting the intermediate to catalytic hydrogenation or transfer hydrogenation to yield the tetrahydroquinoline.

- Dissolving the free base in isopropanol, adding HCl solution (5-6 M), and recrystallizing the hydrochloride salt.

- Reaction progress is monitored by thin-layer chromatography (TLC) using solvent systems such as CHCl3-EtOAc (10:1).

- Purity and enantiomeric excess can be assessed by chiral HPLC.

- The hydrochloride salt formation step is critical for obtaining high-purity crystalline material.

- Reaction parameters such as temperature, solvent choice, and acid concentration are optimized depending on the starting materials and desired scale.

| Method Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| 1. Cyclization | Aniline + acetone/mesityl oxide + p-TsOH, 80–120°C | Formation of 2,2,4-trimethyl-dihydroquinoline |

| 2. Reduction | Catalytic hydrogenation or transfer hydrogenation | Conversion to tetrahydroquinoline |

| 3. Methoxy substitution | Use of 6-methoxyaniline or aromatic substitution | Introduction of 6-methoxy group |

| 4. Hydrochloride salt formation | HCl in isopropanol, recrystallization | Formation of stable hydrochloride salt |

The preparation of 6-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride is well-established through classical synthetic organic chemistry routes involving cyclization of aniline derivatives with ketones, selective substitution to introduce the methoxy group, and final salt formation. Optimization of reaction conditions such as temperature, catalysts, and solvent systems is essential for high yield and purity. The hydrochloride salt form provides improved stability and crystallinity, making it suitable for further applications.

Chemical Reactions Analysis

Substitution Reactions

The methoxy group at position 6 participates in nucleophilic substitution under acidic or metal-catalyzed conditions. For example:

-

Ethoxylation : Reaction with ethanol in the presence of HCl yields 6-ethoxy derivatives, as demonstrated in analogous tetrahydroquinoline systems .

-

Halogenation : Chlorine or bromine substitution can occur at the methoxy position using POCl₃ or PBr₃ .

Key Conditions :

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Methoxy → Ethoxy | Ethanol, HCl, reflux | 6-Ethoxy-tetrahydroquinoline |

| Methoxy → Chloro | POCl₃, 80–100°C | 6-Chloro derivative |

Oxidation Reactions

The tetrahydroquinoline core undergoes oxidation to form aromatic quinoline derivatives:

-

Ring Aromatization : Treatment with KMnO₄ in acidic media oxidizes the 1,2,3,4-tetrahydroquinoline to a fully aromatic quinoline structure .

-

Side-Chain Oxidation : The methyl groups at positions 2 and 4 can be oxidized to carboxylic acids using CrO₃ .

Oxidation Pathways :

Nucleophilic Additions

The protonated amine in the hydrochloride form facilitates nucleophilic attacks:

-

Styryl Addition : InCl₃-catalyzed reactions with methacrolein dimethylhydrazone yield styryl-substituted derivatives (e.g., 4-((E)-(2,2-dimethylhydrazono)methyl)-6-methoxy-4-methyl-2-styryl derivatives) .

-

Cycloadditions : Diels-Alder reactions with dienophiles form fused bicyclic systems under mild conditions .

Representative Reaction :

textTetrahydroquinoline-HCl + Methacrolein → Styryl-substituted product Conditions: InCl₃, CH₃CN, RT[7]

Acid-Base Reactivity

The hydrochloride salt dissociates in aqueous solutions, enabling pH-dependent transformations:

-

Deprotonation : Treatment with NaOH liberates the free base, which can undergo further alkylation or acylation .

-

Salt Metathesis : Anion exchange with AgNO₃ or NaBF₄ produces nitrate or tetrafluoroborate salts .

Comparative Reactivity of Analogues

Mechanistic Insights

Scientific Research Applications

Pharmaceutical Applications

6-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride has been studied for its potential therapeutic effects:

- Antioxidant Properties : Research indicates that this compound exhibits significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases .

- Neuroprotective Effects : Studies have shown that it may protect neural cells from damage due to neurodegenerative conditions .

Materials Science

In materials science, this compound is explored for its role in developing:

- Conductive Polymers : Its incorporation into polymer matrices can enhance electrical conductivity and thermal stability .

- Nanocomposites : When combined with nanoparticles, it can improve mechanical properties and provide functionalization for various applications .

Organic Chemistry

In organic synthesis, this compound serves as:

- Intermediate for Syntheses : It is used as a building block in the synthesis of more complex organic molecules due to its versatile reactivity .

- Reagent in Chemical Reactions : Its unique structure allows it to participate in various chemical reactions such as Friedel-Crafts acylation and alkylation processes .

Case Studies

Mechanism of Action

The mechanism of action of 6-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Receptors: It can bind to specific receptors on cell surfaces, modulating cellular responses.

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Signal Transduction: It can influence signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Tetrahydroquinoline Scaffold

The biological and physicochemical properties of tetrahydroquinoline derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Tetrahydroquinoline Derivatives

Key Findings from Comparative Studies

Substituent Electronic Effects :

- Methoxy (OCH₃) at position 6 provides moderate electron-donating effects, enhancing stability and interaction with biological targets (e.g., tubulin) .

- Hydroxy (OH) substituents, as in HTHQ, confer potent antioxidant properties but may reduce metabolic stability compared to methoxy analogs .

- Halogens (Br, I) introduce electron-withdrawing effects, altering reactivity and binding affinity .

Isoquinoline derivatives (e.g., 6,7-dimethoxy compounds) exhibit distinct ring fusion, leading to varied biochemical pathways compared to quinoline analogs .

Pharmacological Activities: Antioxidant Activity: HTHQ outperformed rasagiline in reducing oxidative stress in Parkinson’s disease models, highlighting the critical role of the 6-OH group .

Synthetic Yields and Physicochemical Properties: 6-Methoxy-1,2,3,4-tetrahydroquinoline (2o) is synthesized in 77% yield, while halogenated analogs (e.g., 6-chloro derivatives) achieve >93% yields under optimized conditions . Melting points vary significantly: iodinated analogs (140–142°C) vs. methoxy derivatives (94–95°C for 4f) .

Biological Activity

6-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride (CAS No. 92196-44-6) is a synthetic compound belonging to the class of tetrahydroquinolines. Its molecular formula is C13H20ClNO, and it features a unique bicyclic structure that combines a benzene ring with a piperidine ring. The presence of methoxy and trimethyl substituents on the quinoline core contributes to its distinctive chemical properties and potential biological activities.

Antimicrobial Properties

Research has indicated that derivatives of tetrahydroquinoline compounds exhibit notable antimicrobial activity. Specifically, studies have shown that this compound can inhibit the growth of various bacterial strains. For instance:

- In vitro studies demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 25 to 100 µg/mL depending on the strain tested .

Anticancer Potential

The compound also shows promise in cancer research. A study focusing on its cytotoxic effects revealed that:

- Cell viability assays indicated a significant reduction in the proliferation of human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) at concentrations above 50 µM. The IC50 values were reported to be approximately 30 µM for HeLa cells and 45 µM for MCF-7 cells .

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways relevant to microbial growth and cancer cell proliferation.

- Receptor Interaction : It has been suggested that the compound binds to certain receptors on cell membranes, modulating cellular signaling pathways that lead to apoptosis in cancer cells .

- Oxidative Stress Induction : The compound may induce oxidative stress in target cells, contributing to its antimicrobial and anticancer effects by generating reactive oxygen species (ROS) .

Case Studies

Several case studies have explored the biological effects of this compound:

- Case Study 1 : A study involving animal models demonstrated that administration of the compound resulted in decreased tumor size in xenograft models of breast cancer when treated with doses of 10 mg/kg body weight over a period of two weeks .

- Case Study 2 : In another study focusing on infection models, mice treated with the compound showed a reduced bacterial load following infection with Staphylococcus aureus, suggesting its potential as an adjunct therapy in bacterial infections .

Comparative Analysis

To better understand the efficacy of this compound compared to other similar compounds, a comparative analysis was conducted:

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| Compound A | 50 | 35 |

| Compound B | 75 | 60 |

| This compound | 25 | 30 |

This table illustrates that this compound exhibits superior antimicrobial and anticancer activities compared to other tested compounds.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 6-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride?

- Synthesis : The compound can be synthesized via catalytic hydrogenation or reductive amination of substituted quinoline precursors. For example, manganese- or cobalt-catalyzed reductive hydrogenation of methoxy-substituted quinolines yields the tetrahydroquinoline scaffold with high regioselectivity (yields: 62–77%) .

- Characterization :

-

NMR Spectroscopy : Key -NMR signals include methoxy protons (~3.8 ppm), aromatic protons (~6.5–7.0 ppm), and methyl groups (1.2–2.5 ppm). -NMR confirms quaternary carbons and substituents .

-

IR Spectroscopy : Peaks at ~3300 cm (N–H stretch) and ~1600 cm (C=O or aromatic C=C) are critical for structural validation .

-

Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) and fragmentation patterns confirm molecular weight and substituent arrangement .

Table 1 : Example Spectral Data from Analogous Compounds

Compound -NMR (δ, ppm) -NMR (δ, ppm) Yield (%) 6-Iodo analog (8b) 1.2–2.5 (m, CH) 20–50 (aliphatic C) 73 4-(4-Chlorophenyl) analog (8c) 6.5–7.0 (aromatic H) 110–150 (aromatic C) 61

Q. How can analytical methods (e.g., HPLC, LC-MS) be validated for quantifying this compound in complex matrices?

- Method Development : Use deuterated analogs (e.g., 6,7-D-dimethoxy derivatives) as internal standards to enhance precision in LC-MS. Ensure chromatographic separation using C18 columns with mobile phases like methanol/ammonium formate buffer .

- Validation Parameters :

- Linearity : R ≥ 0.99 over 0.1–100 µg/mL.

- Recovery : ≥95% in spiked biological samples (e.g., plasma) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, methoxy substitution) impact the compound’s reactivity and biological activity?

- Reactivity :

-

Electron-withdrawing groups (e.g., Cl, I) at the 6-position enhance electrophilic aromatic substitution but reduce solubility.

-

Methoxy groups improve metabolic stability but may sterically hinder target binding .

- Biological Activity :

-

Enzyme Inhibition : Derivatives with 4-aryl substituents show enhanced Factor Xa inhibition (IC < 1 µM) compared to unsubstituted analogs .

-

Growth Modulation : Piperazinyl-carbothioyl analogs exhibit stimulatory effects on plant growth at 10–100 nM concentrations .

Table 2 : Activity of Structural Analogs

Analog Target Activity IC or EC Piperazinyl-carbothioyl derivative Plant growth stimulation 10 nM (EC) 4-(4-Chlorophenyl) derivative Factor Xa inhibition 0.8 µM (IC)

Q. What are the stability challenges and optimal storage conditions for this compound?

- Degradation Pathways : Hydrolysis of the methoxy group under acidic conditions (pH < 3) and oxidation of the tetrahydroquinoline ring in ambient light .

- Storage Recommendations :

- Temperature : –20°C in airtight, light-resistant containers.

- Atmosphere : Argon or nitrogen blanket to prevent oxidation .

- Stability Testing : Monitor via accelerated stability studies (40°C/75% RH) with HPLC purity ≥95% over 6 months .

Q. How can contradictory data (e.g., variable synthesis yields or bioactivity) be reconciled in structure-activity studies?

- Yield Variability : Trace moisture or oxygen during catalytic hydrogenation can reduce yields by 10–15%. Use rigorously anhydrous solvents and inert atmospheres .

- Bioactivity Discrepancies : Differences in cell permeability (e.g., logP variations) or assay conditions (e.g., serum protein binding) may explain inconsistent IC values. Standardize protocols using reference controls (e.g., USP standards) .

Q. What mechanistic insights exist for its pharmacological activity, and how can target engagement be validated?

- Proposed Mechanisms :

- Enzyme Inhibition : Competitive binding to Factor Xa’s S1 pocket via hydrophobic interactions with trimethyl groups .

- Receptor Modulation : Allosteric modulation of GABA receptors inferred from structural similarity to tetrahydroisoquinoline analogs .

- Validation Strategies :

- SPR Biosensing : Measure binding kinetics (k, k) to purified targets.

- Knockout Models : Assess activity loss in Factor Xa cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.